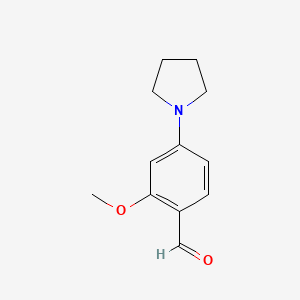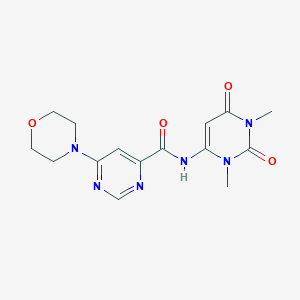
2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a pyridine ring, a sulfonamide group, and a benzamide moiety.
Méthodes De Préparation
The synthesis of 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the coupling of a pyridine derivative with a sulfonamide, followed by the addition of a but-2-yn-1-yl group and subsequent reaction with benzamide. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity to certain proteins, thereby modulating biological pathways. The exact pathways and molecular targets are still under investigation, but initial studies suggest significant potential in therapeutic applications.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide stands out due to its unique combination of functional groups. Similar compounds include:
Pyridine derivatives: These compounds share the pyridine ring but may lack the sulfonamide or benzamide groups.
Sulfonamides: These compounds contain the sulfonamide group but differ in other structural aspects.
Benzamides: These compounds have the benzamide moiety but may not include the pyridine or sulfonamide groups. The uniqueness of this compound lies in its multi-functional structure, which allows for diverse applications and interactions in various fields.
Propriétés
IUPAC Name |
2-[4-(pyridin-3-ylsulfonylamino)but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c17-16(20)14-7-1-2-8-15(14)23-11-4-3-10-19-24(21,22)13-6-5-9-18-12-13/h1-2,5-9,12,19H,10-11H2,(H2,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKYVKPHNQBAJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2388082.png)

![2-amino-N-(3-methoxypropyl)-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2388085.png)



![13-fluoro-5-[2-(4-propan-2-ylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2388090.png)


![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2388096.png)
![6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2388100.png)


